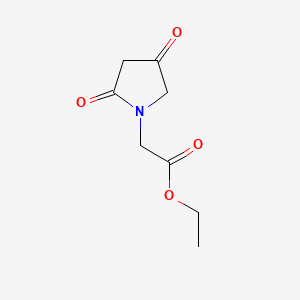

Ethyl 2,4-dioxopyrrolidine-1-acetate

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Related Heterocycles

The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom. wikipedia.orgucla.edu This structural motif is a cornerstone in organic and medicinal chemistry, as it is present in a vast number of natural products, pharmaceuticals, and bioactive compounds. nih.govfrontiersin.org The pyrrolidine scaffold is found in natural alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. wikipedia.org

The versatility of the pyrrolidine ring stems from several key features:

Stereochemistry : The non-planar, puckered nature of the saturated ring allows for the creation of well-defined three-dimensional structures, which is crucial for specific interactions with biological targets. nih.gov

Basicity : The nitrogen atom within the ring acts as a secondary amine, conferring basic properties to the molecule. wikipedia.org

Functionalization : The ring can be readily substituted at various positions, allowing for the synthesis of a diverse array of derivatives with different chemical and biological properties. nih.gov

Ethyl 2,4-dioxopyrrolidine-1-acetate is a polysubstituted pyrrolidine derivative. Its structure incorporates the core pyrrolidine ring, modified with two oxo groups at the C2 and C4 positions, creating a dioxopyrrolidine moiety. The addition of the ethyl acetate (B1210297) group at the N1 position further functionalizes the molecule, providing a handle for subsequent chemical transformations.

Significance of the Dioxopyrrolidine Moiety in Advanced Organic Synthesis and Biological Sciences

The dioxopyrrolidine moiety, as present in this compound, is a significant structural unit in both synthetic and biological contexts. Pyrrolidine derivatives containing dione (B5365651) or trione (B1666649) functionalities are recognized as important polycarbonyl heterocycles. thieme-connect.com

In advanced organic synthesis , the dioxopyrrolidine core serves as a versatile building block. researchgate.net The presence of multiple carbonyl groups and active methylene (B1212753) protons provides several reactive sites for various chemical reactions. This reactivity allows chemists to use dioxopyrrolidine derivatives as scaffolds to construct more complex heterocyclic systems. thieme-connect.com A novel method for synthesizing this compound involves the condensation of a 4-halogenated acetoacetic ester with glycine (B1666218) ethyl ester hydrochloride in the presence of a base. nus.edu.sg This approach highlights its role as a target molecule and a precursor for other compounds. nus.edu.sg

In the biological sciences , the pyrrolidine skeleton is a privileged scaffold, meaning it is frequently found in biologically active compounds and approved drugs. nih.govfrontiersin.org Many derivatives of the pyrrolidine ring exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system. nih.govresearchgate.net The specific arrangement of substituents on the ring is crucial for its interaction with biological targets. frontiersin.org While research on the specific biological activities of this compound itself is focused on its role as a synthetic intermediate, the broader class of dioxopyrrolidine compounds has been explored for various therapeutic applications. nus.edu.sgacs.org

Properties

IUPAC Name |

ethyl 2-(2,4-dioxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-9-4-6(10)3-7(9)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQKAPNPSIRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC(=O)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978179 | |

| Record name | Ethyl (2,4-dioxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-80-3 | |

| Record name | Ethyl 2,4-dioxo-1-pyrrolidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dioxopyrrolidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2,4-dioxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dioxopyrrolidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2,4 Dioxopyrrolidine 1 Acetate

Established Synthetic Pathways for Ethyl 2,4-dioxopyrrolidine-1-acetate and Related Analogues

The construction of the pyrrolidine-2,4-dione (B1332186) ring system is the cornerstone of synthesizing the title compound. Methodologies range from classical cyclization reactions to more complex multi-component strategies.

The most prominent multi-step synthesis for creating the pyrrolidine-2,4-dione core is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This intramolecular cyclization of a diester is a robust method for forming five-membered rings. wikipedia.orgjk-sci.com

The general mechanism for the Dieckmann condensation involves the following steps:

Deprotonation of an α-carbon of a diester by a strong base to form an enolate.

Intramolecular nucleophilic attack by the enolate on the second ester group.

Elimination of an alkoxide, leading to the formation of a cyclic β-keto ester. jk-sci.com

For this compound, this would involve the base-catalyzed cyclization of an acyclic precursor such as ethyl N-(alkoxycarbonylacetyl)glycinate. The process is effective but can be limited by partial epimerization at the C-5 position when using chiral amino acid precursors. rsc.org

One-pot syntheses for the pyrrolidine-2,4-dione scaffold offer an efficient alternative to multi-step procedures by reducing the need to isolate intermediates. Multi-component reactions (MCRs) are a notable example. A facile, one-pot, three-component cyclization has been developed for synthesizing highly substituted pyrrolidine-2,3-diones, which are closely related structural isomers. acs.orgacs.org

Furthermore, a combinatorial synthesis of tetramic acids (pyrrolidine-2,4-diones) has been achieved through a novel Ugi/Dieckmann condensation sequence. researchgate.net This approach combines the power of a multi-component reaction with a subsequent cyclization step to rapidly generate a library of diverse tetramic acid derivatives. researchgate.net

Precursor Compounds and Starting Materials in Dioxopyrrolidine Synthesis

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The structure of the precursors directly dictates the final substituted pattern of the heterocyclic ring. Key precursors include N-substituted amino acid esters and reactive isocyanates.

| Precursor Compound | Role in Synthesis | Relevant Citations |

| Ethyl glycinate | Serves as the nitrogen-containing backbone, providing the N-1 and C-5 atoms of the pyrrolidine (B122466) ring. It is subsequently acylated to form the Dieckmann precursor. | rsc.org |

| Ethyl isocyanatoacetate | A highly reactive precursor that can be used to build the N-acetyl group and introduce the ester functionality in one step. It reacts with nucleophiles to form the acyclic intermediate for cyclization. | researchgate.netnih.gov |

| Malonic acid esters | (e.g., Diethyl malonate) Reacts with the amino group of glycine (B1666218) derivatives or with isocyanates to form the N-acyl chain required for the Dieckmann condensation. | researchgate.net |

| Ethyl acetoacetate | An alternative to malonates, it provides a three-carbon chain with a keto group, which can be used to construct the C-2, C-3, and C-4 atoms of the dione (B5365651) ring. | |

| Ethyl 2,4-dioxovalerate | Used in three-component reactions with aldehydes and amines to produce substituted 3-hydroxy-3-pyrrolin-2-ones, which are tautomers of pyrrolidine-2,4-diones. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

The synthesis of related pyrrolidine-2,5-diones, which are isomers of the target compound, can be achieved from different precursors, such as the reaction of maleimides with ketones via a Michael addition. ebi.ac.uk

Optimization of Reaction Conditions and Catalysis in Synthetic Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the Dieckmann condensation, the choice of base and solvent is paramount.

Key Optimization Parameters:

Base: Strong, non-nucleophilic bases are required to generate the enolate for cyclization without causing unwanted side reactions like saponification. Common bases include sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), and sodium hydride (NaH). researchgate.netprepchem.com The use of an alkoxide base corresponding to the ester (e.g., NaOEt for ethyl esters) can prevent transesterification. organic-chemistry.org

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) are often preferred to prevent quenching of the base and the enolate intermediate. researchgate.net Reactions can also be run in an alcohol solvent corresponding to the alkoxide base. organic-chemistry.org

Temperature: Dieckmann condensations are often performed at room temperature or with gentle heating. researchgate.net Low temperatures can sometimes be used to improve selectivity.

Catalysis: While the Dieckmann reaction is typically base-promoted, specialized catalysts can be employed. For instance, titanium-catalyzed Dieckmann condensations have been reported for specific substrates. jk-sci.com In multi-component routes, acid catalysts like glacial acetic acid are often used to facilitate imine formation as an initial step. beilstein-journals.org

Derivatization Strategies and Analogue Synthesis of this compound

Derivatization of the pyrrolidine-2,4-dione core allows for the creation of a wide range of analogues with potentially different properties. This can be achieved either by modifying the final heterocyclic product or by altering the starting materials.

In the context of this compound, the ethyl ester group is typically not installed via esterification of a pre-formed carboxylic acid. Instead, it is incorporated from the beginning of the synthesis by using an ester-containing precursor.

Methods for Introducing Ester Functionality:

From Amino Acid Esters: Starting the synthesis with an amino acid already containing the desired ester, such as ethyl glycinate, ensures the final product retains this group.

From Isocyanate Esters: Using a reagent like ethyl 2-isocyanatoacetate directly introduces the N-CH2COOEt side chain. researchgate.net

From Malonate Esters: The acylation of the nitrogen atom with a malonic acid ester derivative, such as ethyl malonyl chloride, also incorporates the ester group that will form part of the ring after cyclization.

The synthesis of different ester analogues (e.g., methyl, tert-butyl) can be readily achieved by selecting the appropriate starting ester. For instance, reacting an N-acyl chloride with tert-butyl L-threonine can produce a tert-butyl ester derivative. researchgate.net The table below illustrates this concept.

| Starting Ester Precursor | Resulting Dione Analogue |

| Ethyl glycinate | Ethyl 2,4-dioxopyrrolidine-1-acetate (B1210297) |

| Methyl glycinate | Methyl 2,4-dioxopyrrolidine-1-acetate |

| tert-Butyl glycinate | tert-Butyl 2,4-dioxopyrrolidine-1-acetate |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. libretexts.org In the context of this compound, the ester group can undergo nucleophilic acyl substitution. For instance, reaction with amines can lead to the corresponding amides. The general mechanism for nucleophilic substitution can be either SN1, a unimolecular process, or SN2, a bimolecular process. libretexts.org The specific pathway is influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. pressbooks.pub

The hydrazinolysis of a related compound, 2,4-dinitrophenyl acetate, in methanol (B129727) proceeds through acyl-oxygen scission via a concerted mechanism. eijas.comresearchgate.net This reaction's progress is dependent on the basicity of the leaving group and steric factors. eijas.comresearchgate.net While not directly involving this compound, this provides insight into the types of nucleophilic substitution reactions acetate-containing compounds can undergo.

Conjugate Additions (e.g., to Maleimides)

Conjugate addition, or Michael addition, is a crucial carbon-carbon bond-forming reaction. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Maleimides are frequently used as Michael acceptors in these reactions. nih.gov

The active methylene (B1212753) group in this compound, situated between the two carbonyl groups of the pyrrolidine-2,4-dione ring, can be deprotonated to form a nucleophilic enolate. This enolate can then act as a Michael donor, adding to electrophilic alkenes like maleimides. Organocatalysts, such as those derived from chiral primary amines or cinchona alkaloids, can facilitate the asymmetric conjugate addition of nucleophiles to maleimides, yielding highly functionalized products with stereogenic centers. nih.govresearchgate.net The reaction can be performed under catalyst- and additive-free conditions in some cases, highlighting the inherent reactivity of the system. nih.gov

Formation of Hybrid Chemical Structures

The reactivity of this compound allows for its incorporation into more complex molecular architectures, leading to the formation of hybrid chemical structures. This can be achieved through a variety of synthetic strategies that utilize its different functional groups.

One common approach is to use the nucleophilic character of the pyrrolidine nitrogen or the enolate of the dione ring. For instance, the synthesis of thiazolidine-2,4-dione hybrids with other heterocyclic systems like 2-oxoindoles has been reported. nih.gov This often involves the initial formation of a potassium salt of the heterocyclic dione, which is then reacted with a suitable electrophile. nih.gov A similar strategy could be envisioned for this compound.

Another strategy involves the condensation of the active methylene group with an aldehyde or a related electrophile. For example, the reaction of (4Z)-4-[(dimethylamino)methylene]-1-phenylpyrazolidine-3,5-dione with ethyl aminoacetate hydrochloride leads to a hybrid structure. researchgate.net This type of reaction highlights how the reactive sites within this compound can be used to link it to other molecular fragments, creating novel hybrid molecules with potentially interesting properties.

Advanced Purification Techniques and Analytical Validation in Synthetic Research

The synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the identity and purity of the final compounds. A combination of chromatographic and spectroscopic methods, along with elemental analysis, is typically employed.

Chromatographic Methods (e.g., HPLC, TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and analysis of organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. wpmucdn.commit.edu The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). wpmucdn.com The choice of mobile phase is critical for effective separation. quora.com For instance, mixtures of hexane (B92381) and ethyl acetate are commonly used to achieve a wide range of polarities. wpmucdn.com

Column Chromatography: This technique is used for the preparative separation of compounds from a mixture. The principle is similar to TLC, but on a larger scale. nih.gov A crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through the column to separate the components based on their affinity for the stationary and mobile phases. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds. researchgate.net It utilizes high pressure to force the solvent through a column with a smaller particle size, leading to higher resolution and faster separation times compared to conventional column chromatography. researchgate.net Ethyl acetate can be used as a component of the mobile phase in HPLC. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode of operation. sielc.comnih.gov Chiral HPLC can be used to separate enantiomers, often employing a mobile phase of a hexane-isopropanol mixture. researchgate.net

Table 1: Chromatographic Methods for Purification and Analysis

| Technique | Stationary Phase | Common Mobile Phases | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane-Ethyl Acetate mixtures wpmucdn.com, Ethyl Acetate-Methanol-Water nih.gov | Reaction monitoring, solvent system determination mit.edu |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradients nih.gov | Preparative separation of products researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C8 or C18 (Reverse-Phase) researchgate.net | Acetonitrile/Water sielc.com, Ethyl Acetate | Purity assessment, quantification researchgate.net |

Spectroscopic Characterization (e.g., 1H-NMR, 13C-NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. chemicalbook.comchemicalbook.com

¹³C NMR: Shows the number of different carbon environments in a molecule. libretexts.orgchemicalbook.com The chemical shift of a carbon atom is influenced by the electronegativity of adjacent atoms. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.inforesearchgate.net Key absorptions include the C=O stretching of the ester and dione groups, and C-H stretching vibrations. researchgate.netchemguide.co.uk

Mass Spectrometry (MS): MS determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. researchgate.net It can also provide information about the structure of the molecule through analysis of its fragmentation pattern. nist.gov

Table 2: Spectroscopic Data for Ethyl Acetate (a related structure)

| Technique | Key Signals/Peaks |

|---|---|

| ¹H NMR (CDCl₃, 90 MHz) hmdb.ca | Triplet (CH₃ of ethyl), Quartet (CH₂ of ethyl), Singlet (CH₃ of acetyl) |

| ¹³C NMR | Signals for CH₃ (ethyl), CH₂ (ethyl), CH₃ (acetyl), C=O (ester) docbrown.info |

| IR (liquid film) docbrown.info | ~1740 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) nist.gov | Molecular ion peak (M⁺) at m/z 88 |

Elemental Analysis for Compound Purity and Structure Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) in the sample. mdpi.com This data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. mdpi.comsinfoochem.com

Investigations into Biological Activities of Ethyl 2,4 Dioxopyrrolidine 1 Acetate and Its Analogues

Enzymatic Modulatory Effects

The structural framework of Ethyl 2,4-dioxopyrrolidine-1-acetate and its related compounds has been a fertile ground for the development of potent enzyme inhibitors. These molecules have been shown to interact with a variety of enzymes implicated in inflammation, diabetes, and neurodegeneration.

Enzyme Inhibition Studies (e.g., Cholinesterase, α-Amylase, Cyclooxygenase, Lipoxygenase)

Cholinesterase Inhibition: Derivatives of pyrrolidine-2,5-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov A decline in acetylcholine levels is a key factor in the pathology of Alzheimer's disease. nih.gov In one study, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines], synthesized from 3-(arylmethylidene)pyrrolidine-2,5-diones, demonstrated promising inhibitory activity against both AChE and BChE. nih.gov Specifically, compounds 8e and 8g from this series were found to be more selective towards AChE over BChE, an advantageous characteristic for potential Alzheimer's therapy. nih.gov Further research into succinimide (B58015) derivatives confirmed their potential as dual-pathway agents for Alzheimer's, acting as both cholinesterase inhibitors and antioxidants. nih.gov For instance, synthesized succinimide derivatives MSJ2 and MSJ10 showed outstanding inhibition percentages against both AChE (91.90% and 93.20%, respectively) and BChE (97.30% and 91.36%, respectively). nih.gov

α-Amylase Inhibition: Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase is a key strategy in managing type 2 diabetes mellitus. nih.gov The pyrrolidine (B122466) scaffold is a foundational structure in the development of such inhibitors. nih.gov Studies have shown that N-acetylpyrrolidine derivatives can effectively inhibit α-amylase. nih.gov For example, compounds 4a (N-(benzyl)-2-acetylpyrrolidine) and 4b (N-(tosyl)-2-acetylpyrrolidine) were synthesized and showed inhibitory activity against α-amylase with IC50 values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM, respectively. nih.gov Another study on succinimide derivatives also explored their anti-α-amylase potential, further establishing this class of compounds as a promising area for anti-diabetic drug discovery. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a rational approach for developing safer and more effective anti-inflammatory agents. nih.gov The pyrrolidine-2,5-dione structure has been successfully tailored to create potent dual inhibitors. nih.govresearchgate.net One study reported a series of derivatives that showed preferential COX-2 affinity in nanomolar to submicromolar ranges. nih.govresearchgate.net Compound 78 from this series emerged as a particularly potent inhibitor with an IC50 value of 0.051 ± 0.001 μM for COX-2. nih.gov Another study synthesized ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate, which displayed significant in vitro inhibition of both COX-2 (78.08%) and 5-LOX (71.66%) at a concentration of 1000 μg/mL. researchgate.net Similarly, other synthesized succinimide derivatives, such as compounds 44 and 31 , showed marked inhibitory activities against both cyclooxygenase and lipoxygenase. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 mM | nih.gov |

| Compound 78 | COX-2 | 0.051 ± 0.001 μM | nih.gov |

| Compound 6 | COX-2 | 11.96 μM | researchgate.net |

| Compound 6 | 5-LOX | 14.01 μM | researchgate.net |

| Compound 7 | 5-LOX | 14.13 μM | researchgate.net |

Substrate Mimicry and Target Binding Affinity Investigations

The efficacy of pyrrolidine-2,5-dione derivatives as enzyme inhibitors is closely linked to their ability to bind effectively within the active sites of target enzymes. Molecular docking studies have been instrumental in rationalizing their biological activity. nih.govnih.gov For COX-2 inhibitors, it has been noted that a disubstitution pattern on the pyrrolidine-2,5-dione core can mimic the diaryl pattern found in traditional selective COX-2 inhibitors, allowing for potent and selective binding. nih.govresearchgate.netlookchem.com Docking simulations revealed that the most active COX-2 inhibitors interact effectively with amino acid residues responsible for selectivity, including those in the additional secondary pocket of the COX-2 enzyme. nih.govebi.ac.uk

In the case of cholinesterase inhibition, molecular modeling of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] helped to understand the bio-observations and identify the structural parameters responsible for their inhibitory properties. nih.gov For α-amylase and α-glucosidase inhibitors, docking studies of potent pyrrolidine derivatives showed good agreement with experimental data, confirming their binding modes. nih.gov Kinetic investigations of N-acetylpyrrolidine derivatives against α-glucosidase and α-amylase revealed a mixed type of inhibition, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net

Neuropharmacological Activity Research

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the field of neuropharmacology, forming the basis for several clinically used anticonvulsant drugs. researchgate.netnih.gov Research has expanded to explore the potential of these analogues in treating both epilepsy and various pain states.

Anticonvulsant Activity Studies in Animal Models

A significant body of research has demonstrated the potent, broad-spectrum anticonvulsant activity of pyrrolidine-2,5-dione derivatives. acs.org These compounds have been extensively evaluated in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure tests. acs.orgmdpi.comnih.gov

For instance, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives showed significant activity. nih.govnih.gov The lead compound from this series, compound 4 , demonstrated a potent anticonvulsant effect in the MES test (ED50 = 62.14 mg/kg) and the 6 Hz test (ED50 = 75.59 mg/kg). nih.gov Another study on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides identified compound 30 as having a strong anticonvulsant profile (ED50 MES = 45.6 mg/kg; ED50 6 Hz = 39.5 mg/kg) and a favorable safety margin. semanticscholar.org Similarly, compound 22 from a related series showed robust activity with ED50 values of 23.7 mg/kg (MES), 22.4 mg/kg (6 Hz), and 59.4 mg/kg (scPTZ). acs.org

The mechanism of action for many of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and/or calcium channels. nih.govnih.govnih.gov

| Compound | MES Test (ED50 mg/kg) | 6 Hz Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Source |

|---|---|---|---|---|

| Compound 4 | 62.14 | 75.59 | >100 | nih.gov |

| Compound 22 | 23.7 | 22.4 | 59.4 | acs.org |

| Compound 30 | 45.6 | 39.5 | N/A | semanticscholar.org |

| Compound 33 | 27.4 | 30.8 | Active at 100 mg/kg | mdpi.com |

Antinociceptive Research and Pain Management Potentials

Many anticonvulsant drugs are also effective in treating various pain conditions, and pyrrolidine-2,5-dione derivatives are no exception. semanticscholar.orgnih.govresearchgate.net Several studies have confirmed the antinociceptive and antiallodynic properties of these compounds in models of tonic, inflammatory, and neuropathic pain. mdpi.comnih.govmdpi.com

Compounds 3, 6, and 9 from a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain. nih.govresearchgate.netmdpi.com These compounds also showed antiallodynic properties in an oxaliplatin-induced model of peripheral neuropathy. nih.govmdpi.com Compound 33 from a related series also showed a significant analgesic effect in the formalin test and effectively reduced allodynia in the oxaliplatin-induced neuropathic pain model. mdpi.com Furthermore, compound 30 , which showed potent anticonvulsant activity, was also effective in the formalin test, a capsaicin-induced pain model, and an oxaliplatin-induced neuropathic pain model. semanticscholar.org The mechanism of analgesic action for some of these compounds may be linked to their interaction with voltage-gated ion channels or the TRPV1 receptor. nih.govnih.gov

Antimicrobial Efficacy Investigations

The succinimide core is a versatile scaffold that has been incorporated into molecules demonstrating a range of antimicrobial activities. researchgate.netnih.gov Derivatives have been synthesized and tested against various bacterial and fungal pathogens, showing promising results. researchgate.netresearchgate.net

Studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone revealed moderate antimicrobial activities against selected bacterial and fungal species. researchgate.netscispace.com For instance, compound 8 in this series showed MIC values ranging from 16–256 µg/mL against the tested microbes. researchgate.netscispace.com Another study investigating 5-oxopyrrolidine derivatives found that compound 21 , which bears a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, with MIC values between 1–8 µg/mL. mdpi.com

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacteria)

The antibacterial potential of compounds featuring the pyrrolidine scaffold has been a subject of significant investigation. Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, revealing that structural modifications play a crucial role in their activity spectrum and potency.

Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their antibacterial properties. In one study, a series of compounds were tested, with compound 21 , which features a 5-nitrothiophene substituent, demonstrating noteworthy and selective antimicrobial activity. It was particularly effective against multidrug-resistant Staphylococcus aureus (a Gram-positive bacterium), including strains resistant to linezolid (B1675486) and tedizolid. mdpi.com

In other research, various pyrrolidine-2-one derivatives were assessed against a panel of bacteria. rdd.edu.iq The agar (B569324) well diffusion method was used to test activity against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), Staphylococcus epidermis (Gram-positive), and Klebsiella sp. (Gram-negative). rdd.edu.iq Some of the synthesized derivatives were reported to have good antibacterial activity. rdd.edu.iq For instance, a copolymer composed of N-vinyl pyrrolidine-2-one and acrylic acid showed considerable antibacterial effects against Klebsiella aerogenes, Pseudomonas desmolyticum, Escherichia coli, and Staphylococcus aureus. rdd.edu.iq

Further studies have focused on inhibiting essential bacterial enzymes. A series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized and found to inhibit E. coli DNA gyrase, a critical target for antibacterial agents. nih.gov Compounds 22a-e in this series showed inhibitory concentrations similar to the standard drug novobiocin. nih.gov The challenge of targeting Gram-negative bacteria is often attributed to the unique structure of their cell envelope, which can prevent compounds from reaching their intended targets. mdpi.com The lipophilicity of a compound, often expressed as its LogP value, is a key factor in its ability to traverse these bacterial membranes. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrrolidine Analogues

Compound/Derivative Target Bacteria Key Findings Reference Compound 21 (5-nitrothiophene substituted 5-oxopyrrolidine) Multidrug-resistant Staphylococcus aureus (Gram-positive) Showed promising and selective antimicrobial activity. nih.gov Pyrrolidine-2-one derivatives E. coli, S. aureus, S. epidermis, Klebsiella sp. Some derivatives demonstrated good antibacterial activity. mdpi.com 1,2,4-Oxadiazole pyrrolidine derivatives (22a-e) E. coli (via DNA gyrase inhibition) Exhibited inhibitory concentrations similar to novobiocin. nih.gov Ethyl acetate (B1210297) extract of Vernonia adoensis Pseudomonas aeruginosa (Gram-negative) Extract was a potent inhibitor, causing 86% growth inhibition.

Antifungal Activity

In the search for new agricultural and clinical fungicides, pyrrolidine-2,4-dione (B1332186) derivatives have been designed and synthesized. One study involved creating nineteen novel derivatives that combined the pyrrolidine-2,4-dione structure with hydrazine (B178648) and diphenyl ether pharmacophores. rsc.org These compounds were tested against several plant-pathogenic fungi. The results indicated that most of the synthesized compounds had striking biological activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org

Notably, compound 4h from this series was found to be a potent inhibitor of Rhizoctonia solani growth in vitro, with an EC₅₀ value of 0.39 μg/mL, which was superior to the commercial fungicide boscalid (B143098) (EC₅₀ of 2.21 μg/mL). rsc.org When tested in vivo on rice leaves, compound 4h provided a control efficiency of 45.33% at a concentration of 200 μg/mL. rsc.org Microscopic observation revealed that the compound caused abnormal branches and swelling on the fungal hyphae. rsc.org

Ethyl acetate extracts from various natural sources, which can contain a complex mixture of bioactive compounds, have also been evaluated. An extract from the fungus Aspergillus niger (strain AK-6) showed potent antifungal activity, with inhibition rates of 47.2% against Sclerotium rolfsii, 59.4% against Cercospora canescens, and 64.1% against Fusarium sambucinum. nih.gov Similarly, ethyl acetate extracts from other fungi like Fusarium oxysporum and Penicillium griseofulvum exhibited activity against Candida albicans and Aspergillus niger. researchgate.netbsmiab.org An extract from Tanacetum vulgare also showed a synergistic antifungal effect against Candida albicans when combined with chlorhexidine. nih.gov

Table 2: Antifungal Activity of Pyrrolidine-2,4-dione Analogues

Compound/Derivative Target Fungi Activity (EC₅₀ or % Inhibition) Reference Compound 4h (pyrrolidine-2,4-dione derivative) Rhizoctonia solani 0.39 μg/mL nih.gov Boscalid (Commercial Fungicide) Rhizoctonia solani 2.21 μg/mL nih.gov Ethyl Acetate Extract (Aspergillus niger AK-6) Sclerotium rolfsii 47.2% Inhibition mdpi.com Ethyl Acetate Extract (Aspergillus niger AK-6) Cercospora canescens 59.4% Inhibition mdpi.com Ethyl Acetate Extract (Aspergillus niger AK-6) Fusarium sambucinum 64.1% Inhibition mdpi.com

Antiparasitic and Anthelmintic Research

The development of new antiparasitic and anthelmintic agents is a critical global health priority, particularly due to rising drug resistance. nih.gov Research into pyrrolidine derivatives has uncovered promising activity in this area. For example, synthesized pyrrolidine-2,4-diones were evaluated for their larvicidal effects against the mosquito Culex quinquefasciatus. nih.gov Two compounds, 50a (containing an acetamide (B32628) group) and 50b (containing a benzamide (B126) moiety), displayed significant larvicidal activity, with LD₅₀ values of 26.06 μg/mL and 26.89 μg/mL, respectively. This potency was comparable to the reference insecticide permethrin. nih.gov

In the search for new anthelmintics, a class of avocado-derived fatty alcohols/acetates (AFAs) demonstrated notable nematocidal activity. nih.gov These compounds were effective against several parasitic nematodes, including a multidrug-resistant strain of Haemonchus contortus. nih.gov The acetate forms of these compounds, such as avocadene acetate , were found to be the most potent. nih.gov Their mechanism of action involves the inhibition of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, representing a new target for anthelmintic drugs. nih.gov

Other studies have also shown the potential of related chemical structures. Extracts from fungi such as Aspergillus fumigatus and Penicillium griseofulvum have exhibited high larvicidal activity against the miracidia and cercariae of Schistosoma mansoni, the parasite responsible for schistosomiasis. researchgate.netbsmiab.org Furthermore, certain 1,2,4-triazole (B32235) derivatives, which share structural similarities with some existing anthelmintic drugs, have shown stronger activity against the nematode Rhabditis than the reference drug albendazole. nih.gov

Anti-inflammatory Studies

The pyrrolidine-2,5-dione ring is a core fragment in many compounds known to have anti-inflammatory properties. acs.org Research into new derivatives has aimed to develop more effective treatments for inflammation. A study on Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), a compound structurally related to this compound, evaluated its potential to inhibit key inflammatory enzymes. mdpi.com The compound was tested for its ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). mdpi.com

The in vitro results showed that MAK01 had IC₅₀ values of 314 μg/mL for COX-1, 130 μg/mL for COX-2, and 105 μg/mL for 5-LOX. mdpi.com In a carrageenan-induced paw edema model in mice, an in vivo test for anti-inflammatory effects, the compound demonstrated a significant reduction in swelling. mdpi.comnih.gov For example, at a dose of 30 mg/kg, it produced a 40.58% reduction in edema after five hours. mdpi.com

Ethyl acetate fractions from various natural products have also been shown to possess anti-inflammatory properties. An extract from the edible red macroalgae Sarcodia ceylanica inhibited the production of inducible nitric oxide synthase (iNOS), a pro-inflammatory protein, in macrophages. nih.gov Similarly, an ethyl acetate fraction from Cnidium officinale was found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in stimulated immune cells by suppressing the NF-κB pathway. researchgate.net

Table 3: In Vitro Anti-inflammatory Activity of MAK01

Enzyme Target IC₅₀ (μg/mL) Reference COX-1 314 nih.gov COX-2 130 nih.gov 5-LOX 105 nih.gov

Antitumor Potential Research (e.g., Selective Cytotoxicity)

The pyrrolidine scaffold is a common feature in compounds investigated for anticancer activity. nih.govumn.edu Research has focused on developing derivatives with potent and selective toxicity against cancer cells.

A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives revealed significant anticancer activity. mdpi.com Compounds 18–22 from this series showed the most potent effects against the A549 human lung carcinoma cell line. mdpi.com A structure-activity relationship analysis indicated that hydrazone derivatives containing heterocyclic fragments were more active than those with aromatic moieties. mdpi.com

Another study synthesized novel pyrrolidine-2,5-dione based compounds and evaluated them as inhibitors of enzymes involved in steroid biosynthesis, which is relevant for hormone-dependent cancers. nih.gov Compound 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) and compound 4 (1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) showed good inhibition of human placental aromatase, with IC₅₀ values of 23.8 μM and 24.6 μM, respectively, which was equipotent with the drug Aminoglutethimide. nih.gov Compound 3 was also an effective inhibitor of P450(17)alpha, another key enzyme in steroidogenesis. nih.gov

The concept of selective cytotoxicity is crucial in cancer therapy, aiming to kill cancer cells while sparing normal ones. mdpi.com Studies on prenylated flavonoids, such as xanthohumol, have shown they can suppress a wide variety of human cancer cells while having much lower toxicity against normal cell lines. mdpi.com An ethyl acetate extract of Aspergillus niger strain AK-6 also exhibited anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with an IC₅₀ value of 102.01 μg/mL, inducing apoptosis in the cancer cells. nih.gov

Table 4: Antitumor Activity of Selected Pyrrolidine-2,5-dione Analogues

Compound Target Activity (IC₅₀) Reference Compound 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) Aromatase 23.8 μM mdpi.com Compound 4 (1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) Aromatase 24.6 μM mdpi.com Aminoglutethimide (Reference Drug) Aromatase 20.0 μM mdpi.com Compound 3 P450(17)alpha 18.5 μM mdpi.com Ketoconazole (Reference Drug) P450(17)alpha 12.1 μM mdpi.com

Transdermal Penetration Enhancement Research

Transdermal drug delivery offers a non-invasive route for administering medication, but the skin's primary barrier, the stratum corneum, limits the penetration of many drugs. nih.gov Chemical penetration enhancers are often incorporated into topical formulations to overcome this barrier. nih.govmdpi.com These enhancers can act through several mechanisms, including altering the intercellular lipid structure of the stratum corneum or modifying intracellular proteins to increase drug diffusivity. nih.gov

While specific studies on this compound as a penetration enhancer are not widely documented, the related compound Pyrrolidone-2-one (also known as 2-pyrrolidinone) is recognized for its wide-ranging solvent ability, which has led to its use as a processing aid in the pharmaceutical industry. rdd.edu.iq The physicochemical properties of the pyrrolidone ring are relevant to this application. For instance, Azone , a well-known penetration enhancer, incorporates a cyclic amide structure and is noted for being highly hydrophobic and soluble in many organic solvents. mdpi.com

The ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and its effect should be reversible. nih.gov Research has explored various compounds for this purpose. For example, squalene (B77637) was identified as an excellent candidate for improving the permeability of the drug apremilast (B1683926) through human skin and was found to be non-toxic and non-irritating in in vivo tests. nih.gov Similarly, combinations of enhancers, like lauryl alcohol and isopropyl myristate, can produce a synergistic effect, leading to greater penetration than the sum of their individual effects. google.com The potential of pyrrolidone-based compounds in this area stems from their solvent characteristics, which could help to increase the partitioning of a drug into the skin tissue. rdd.edu.iqnih.gov

Preclinical Metabolic Stability and Drug-Metabolizing Enzyme Interaction Studies

Before a new chemical entity (NCE) can be considered for clinical trials, its metabolic fate must be thoroughly investigated. nih.gov Preclinical metabolic stability studies are essential to predict a drug's pharmacokinetic properties, such as its half-life and bioavailability, in the body. nih.govresearchgate.net These studies determine how susceptible a compound is to biotransformation by metabolic enzymes, primarily located in the liver. nih.gov

The primary goals of this preclinical assessment are to determine the compound's metabolic stability, identify its major metabolites, and understand its potential for drug-drug interactions (DDIs). nih.gov DDIs can occur if a compound inhibits or induces the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, which can alter the plasma concentrations of co-administered drugs. nih.gov

These evaluations are typically conducted using in vitro models, such as liver microsomes, hepatocytes, or recombinant enzymes. nih.govresearchgate.net Key parameters measured include the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetics. nih.gov A compound that is metabolized too rapidly may be cleared from the body before it can exert its therapeutic effect, while a compound that is too stable may accumulate and cause toxicity. researchgate.net Therefore, for a compound like this compound or its analogues to advance in drug development, its metabolic profile would need to be characterized to ensure it has a favorable balance of stability and clearance. acs.orgresearchgate.net

Table of Mentioned Compounds

Metabolic Stability on Human Liver Microsomes

The assessment of metabolic stability is a critical step in drug discovery, determining a compound's susceptibility to biotransformation by metabolic enzymes. researchgate.net This process, often utilizing human liver microsomes (HLMs), helps predict a drug's half-life and clearance in the body. researchgate.netsemanticscholar.org HLMs contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.net

Specific metabolic stability data for this compound in human liver microsomes is not extensively documented in publicly available literature. However, studies on analogous compounds containing a pyrrolidine ring offer insights into potential metabolic pathways. For instance, research on 2,4-dipyrrolidinylpyrimidine (2,4-DPP), a model compound for therapeutic agents with this moiety, revealed that it undergoes several hydroxylations when incubated with rat liver microsomes. nih.gov The study identified that Cytochrome P450 enzymes were responsible for these transformations. nih.gov The formation of hydroxylated metabolites suggests that the pyrrolidine ring is a site for Phase I metabolism. nih.gov This indicates that compounds like this compound, which also possess a pyrrolidine structure, could be subject to similar P450-mediated oxidative metabolism.

The general procedure for such an assay involves incubating the test compound with HLMs in the presence of co-factors like NADPH to initiate the enzymatic reactions. frontiersin.org The concentration of the parent compound is measured over time by methods such as LC-MS/MS to determine its rate of disappearance, from which parameters like half-life (t½) and intrinsic clearance (CLint) are calculated. frontiersin.org

Table 1: Classification of Metabolic Clearance Rates This table provides a general classification for interpreting metabolic stability data.

| Clearance Classification | Half-life (t½) in HLM |

| Low | > 60 min |

| Intermediate | 20 - 60 min |

| High | < 20 min |

| Data based on general classifications used in metabolic stability screening. frontiersin.org |

Cytochrome P450 Isoform Inhibition Profiles

Investigating a compound's potential to inhibit specific Cytochrome P450 (CYP) isoforms is crucial for predicting drug-drug interactions (DDIs). nih.govevotec.com Inhibition of a major CYP enzyme can slow the metabolism of co-administered drugs, leading to increased plasma concentrations and potential toxicity. nih.gov

A specific CYP450 inhibition profile for this compound is not available in the reviewed scientific literature. However, studies on structurally related molecules provide valuable insights. The core structure of this compound is a pyrrolidine-2,4-dione. A related dione-containing compound, succinic acid (which forms a succinimide, or pyrrolidine-2,5-dione, ring system in some derivatives), has been studied for its effects on major CYP isoforms.

A study investigating succinic acid's impact on eight different CYP450 isoforms in human liver microsomes found notable inhibitory activity against three key enzymes: CYP3A4, CYP2D6, and CYP2C9. nih.gov The inhibition of CYP3A4 was determined to be non-competitive, while the inhibition of CYP2D6 and CYP2C9 was competitive. nih.gov Furthermore, the inhibition of CYP3A4 was found to be time-dependent, suggesting mechanism-based inhibition. nih.gov These findings indicate that small molecules with dione (B5365651) functionalities have the potential to interact with and inhibit major drug-metabolizing enzymes.

Table 2: In Vitro Inhibition of Human CYP450 Isoforms by Succinic Acid

| CYP Isoform | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| CYP3A4 | Non-competitive | 12.82 | 6.18 |

| CYP2D6 | Competitive | 14.53 | 7.40 |

| CYP2C9 | Competitive | 19.60 | 9.48 |

| Data sourced from a study on the in vitro inhibitory effects of succinic acid on human liver microsomes. nih.gov |

Preclinical Cytotoxicity Assessments (e.g., against Human Skin Fibroblast Cells)

Preclinical cytotoxicity assays are fundamental for evaluating the potential of a chemical compound to cause cell damage or death. These tests are often performed on various cell lines, including normal human cells like skin fibroblasts, to establish a preliminary safety profile.

There is no specific data available in the scientific literature regarding the preclinical cytotoxicity assessment of this compound against human skin fibroblast cells.

In general, such assessments involve exposing cultured cells, like the human newborn fibroblast cell line CCD1072Sk, to a range of concentrations of the test substance. The effects on cell viability and proliferation are then measured using various assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Other methods may include propidium (B1200493) iodide staining to identify dead cells or assays that detect the activation of specific cell death pathways, such as apoptosis, by measuring markers like caspase-3 activation. These studies help to determine the concentration at which a compound begins to exert toxic effects on normal cells, providing a therapeutic window when compared to its activity on target cells (e.g., cancer cells).

Mechanistic Elucidation of Chemical Reactivity and Biological Interactions

Fundamental Chemical Reaction Mechanisms of Ethyl 2,4-dioxopyrrolidine-1-acetate

The reactivity of this compound is governed by the functional groups present in its structure: an ester, a cyclic dione (B5365651), and an N-substituted pyrrolidine (B122466) ring. These features allow for a variety of chemical transformations.

The ester group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, the reaction is reversible and leads to an equilibrium mixture. libretexts.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid, 2,4-dioxopyrrolidine-1-acetic acid, and regenerate the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide (B78521), is used, the hydrolysis is an irreversible reaction that goes to completion. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol. libretexts.org This process is termed saponification. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > anhydrides > thioesters > esters > amides. libretexts.orgmsu.edu The amide-like bonds (lactam) within the 2,4-dioxopyrrolidine ring are less reactive to hydrolysis than the ethyl ester group due to the greater resonance stabilization of the amide bond compared to the ester bond. libretexts.org

Table 1: Comparison of Hydrolysis Mechanisms for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reactant | Acid (e.g., H₂SO₄, HCl) acts as a catalyst. libretexts.org | Base (e.g., NaOH, KOH) acts as a reactant. libretexts.org |

| Reversibility | Reversible, reaches equilibrium. libretexts.orglibretexts.org | Irreversible, goes to completion. libretexts.org |

| Products | 2,4-dioxopyrrolidine-1-acetic acid and ethanol. libretexts.org | A salt of 2,4-dioxopyrrolidine-1-acetic acid and ethanol. libretexts.org |

| Key Step | Protonation of the carbonyl oxygen enhances electrophilicity. libretexts.org | Nucleophilic attack by the hydroxide ion on the carbonyl carbon. libretexts.org |

The Aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne. researchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of nitrogen-containing heterocycles like pyrrolidines. researchgate.netntu.edu.sg

While this compound itself is not a typical Michael acceptor or donor in this context, the synthesis of the pyrrolidine ring system often involves intramolecular Aza-Michael additions. researchgate.netresearchgate.net For example, a suitably designed acyclic precursor containing an amine and an α,β-unsaturated carbonyl moiety can cyclize via an intramolecular Aza-Michael reaction to form a substituted pyrrolidine ring. researchgate.netnih.gov The stereochemical outcome of these reactions can often be controlled with high diastereoselectivity. ntu.edu.sg Both single and double Aza-Michael additions have been utilized to construct complex piperidine (B6355638) and quinolizidine (B1214090) skeletons, highlighting the versatility of this reaction pathway in heterocyclic synthesis. ntu.edu.sgnih.gov

The term oxidation refers to the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. youtube.compressbooks.pub

Oxidation : The pyrrolidine ring system can undergo oxidation. For instance, redox-triggered α-C–H functionalization of 2-substituted pyrrolidines has been achieved using o-benzoquinone as an internal oxidant, leading to the formation of 2,5-disubstituted pyrrolidines. acs.org The ketone functional groups within the 2,4-dioxo moiety of this compound are already in a relatively high oxidation state and are generally resistant to further oxidation without cleaving the ring. ucr.edu

Reduction : The two ketone groups on the 2,4-dioxopyrrolidine ring are susceptible to reduction. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH) can reduce ketones to secondary alcohols. msu.edu The choice of reducing agent is critical; LAH is a much stronger reducing agent than NaBH₄ and can also reduce esters and amides, whereas NaBH₄ is more selective for ketones and aldehydes. msu.edu Therefore, treatment of this compound with a strong reducing agent like LAH would likely reduce both the ketone groups and the ethyl ester group, leading to a diol product. Selective reduction of the ketones might be achievable with a milder reagent under controlled conditions.

Table 2: Potential Redox Reactions for this compound

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Reduction | Strong hydride reagent (e.g., LiAlH₄) | Reduction of both ketone and ester groups. |

| Reduction | Mild hydride reagent (e.g., NaBH₄) | Selective reduction of ketone groups to alcohols. msu.edu |

| Oxidation | Oxidizing agent | Potential C-H functionalization or ring cleavage. acs.org |

Direct functionalization of otherwise unreactive C-H bonds is a powerful tool in modern organic synthesis. acs.org In recent years, significant progress has been made in the palladium-catalyzed C-H activation of saturated N-heterocycles like pyrrolidines. nih.govresearchgate.net

These reactions often employ a directing group attached to the nitrogen atom to guide the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. acs.org For example, amino acid-derived ligands have been shown to facilitate a palladium-catalyzed C–H alkenylation of aliphatic amines, leading to the formation of complex pyrrolidine derivatives. nih.gov The ligand can make the C-H bond activation step reversible and promote the desired transformation. nih.gov Stoichiometric and catalytic systems have been developed for the C(sp³)–H arylation of pyrrolidines and piperidines, providing insights into the factors that control transannular C-H activation in these ring systems. acs.org This methodology allows for the introduction of aryl groups at previously inaccessible positions of the pyrrolidine core, creating novel scaffolds for medicinal chemistry. acs.orgnih.gov

Molecular Mechanisms of Biological Action for Dioxopyrrolidine Derivatives

Dioxopyrrolidine and its derivatives are found in various biologically active compounds. Their mechanism of action often involves specific interactions with biological macromolecules like enzymes and receptors.

The biological activity of dioxopyrrolidine derivatives is predicated on their ability to bind with high affinity and specificity to target proteins.

Enzyme Inhibition : Pyrrolidine derivatives have been designed as inhibitors of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, which are key targets in the management of type-2 diabetes. nih.gov The mechanism involves the pyrrolidine scaffold binding to the active site of these enzymes, preventing the breakdown of complex carbohydrates into absorbable simple sugars. nih.gov The binding affinity and inhibitory potency are highly dependent on the specific substitutions on the pyrrolidine ring. nih.gov

Receptor Binding : The interaction of heterocyclic compounds with cellular receptors is a cornerstone of pharmacology. For instance, pyridinone derivatives have been identified as potent and selective antagonists for the adenosine (B11128) A2A receptor (A2AR), a target for cancer immunotherapy. nih.gov These compounds bind to the A2AR, blocking its activation and thereby enhancing the anti-tumor activity of T cells. nih.gov Similarly, cannabinol (B1662348) derivatives have been shown to bind with high potency to cannabinoid receptors CB1 and CB2, acting as agonists or antagonists depending on their specific structure. nih.gov While direct binding data for this compound is not widely reported, the principle of its heterocyclic structure serving as a scaffold for specific receptor interactions is well-established for related molecules.

Protein Binding : The interaction with transport proteins like human serum albumin (HSA) can significantly affect the pharmacokinetics of a compound. nih.gov Studies on potent pyrrolidine derivatives have demonstrated strong binding to HSA, which facilitates the transport and distribution of the molecule throughout the body, influencing its bioavailability and efficacy. nih.gov

Table 3: Examples of Biological Interactions of Pyrrolidine and Related Derivatives

| Derivative Class | Biological Target | Mechanism of Action | Reference |

| Pyrrolidine Derivatives | α-Amylase / α-Glucosidase | Competitive inhibition of enzyme active site. nih.gov | nih.gov |

| Pyridinone Derivatives | Adenosine A2A Receptor (A2AR) | Antagonism, blocking receptor activation. nih.gov | nih.gov |

| Cannabinol Derivatives | Cannabinoid Receptors (CB1/CB2) | Agonism or antagonism depending on structure. nih.gov | nih.gov |

| Pyrrolidine Derivatives | Human Serum Albumin (HSA) | Non-covalent binding for transport and distribution. nih.gov | nih.gov |

Modulation of Cellular Pathways (e.g., Calcium Channel Inhibition)

While direct studies on the modulation of cellular pathways by this compound are not extensively documented, research on related pyrrolidine-2,5-dione derivatives provides insights into their potential to interact with voltage-gated calcium channels (VGCCs). nih.gov Many anticonvulsant drugs are known to exert their effects by interacting with VGCCs in the central nervous system. nih.gov Given that some pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties, it is plausible that they may modulate calcium channel activity. nih.gov

Calcium antagonists are a broad class of drugs that block the influx of calcium ions into cells and are categorized based on their chemical structure and site of action. nih.gov These include dihydropyridines, phenylalkylamines, and benzothiazepines, which bind to different sites on L-type calcium channels. epa.gov The inhibition of these channels leads to a decrease in intracellular calcium, resulting in smooth muscle relaxation and reduced myocardial contractility. pharmablock.comresearchgate.net For instance, some pyrrolidine-containing derivatives have been identified as antagonists of the CXCR4 receptor, which can inhibit CXCL12-induced cytosolic calcium flux. nih.gov This suggests that the broader class of pyrrolidine derivatives has the potential to modulate cellular calcium signaling, a mechanism that could be relevant for this compound.

Table 1: Classes of Calcium Channel Blockers and their General Mechanisms

| Class | Example(s) | Primary Site of Action | General Mechanism |

| Dihydropyridines | Nifedipine, Amlodipine | Vascular Smooth Muscle | Allosteric modulation of L-type calcium channels, leading to vasodilation. epa.govresearchgate.net |

| Phenylalkylamines | Verapamil | Myocardium | Intracellular pore blockage of L-type calcium channels, reducing heart rate and contractility. epa.gov |

| Benzothiazepines | Diltiazem | Both Myocardium and Vascular Smooth Muscle | Intermediate effects, binding to a distinct site on the L-type calcium channel. nih.gov |

Mechanism of Stratum Corneum Permeability Alteration

Specific studies detailing the mechanism by which this compound alters stratum corneum permeability are not available. However, insights can be drawn from the properties of related chemical structures, such as ethyl acetate (B1210297). Ethyl acetate has been shown to enhance the permeation of certain drugs through the skin, although its precise mechanism is not fully confirmed. nih.gov Chemical enhancers can modulate the barrier function of the stratum corneum in several ways, including by disrupting the lipid bilayer, interacting with intracellular proteins, or improving the solubility of the drug within the skin. nih.gov

For instance, short-chain alcohols like ethanol can increase skin permeability by displacing bound water, disrupting the lipid structure, and extracting lipids and proteins at higher concentrations. nih.gov Esters such as octyl salicylate (B1505791) are lipophilic and were thought to alter the ordered lipid bilayer, though recent studies have not found significant lipid distortion. nih.gov Given that this compound contains an ethyl ester group, it may exhibit some of these properties, potentially partitioning into the lipid domains of the stratum corneum and transiently disrupting their organization to enhance the penetration of other molecules.

Computational and Theoretical Approaches in the Study of Ethyl 2,4 Dioxopyrrolidine 1 Acetate

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and estimating the strength of the interaction, known as binding affinity.

A review of scientific literature indicates a lack of specific molecular docking studies performed on Ethyl 2,4-dioxopyrrolidine-1-acetate. However, such simulations would be invaluable for elucidating its potential pharmacological role. If applied, researchers could screen the compound against various protein targets to predict its binding modes and calculate its binding energy. For instance, studies on similar heterocyclic compounds often use docking to predict interactions with enzyme active sites, such as cyclooxygenases (COX-1 and COX-2), or to assess binding at specific receptors. dntb.gov.uamdpi.com The results, typically presented as a docking score or binding energy (in kcal/mol), would help prioritize this molecule for further in vitro and in vivo testing against predicted targets.

Table 1: Representative Data from Molecular Docking of Similar Acetate (B1210297)/Pyrrolidine (B122466) Compounds (Note: This table is illustrative of typical data obtained from docking studies and does not represent actual results for this compound.)

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrrolidine Derivative | Mycobacterium tuberculosis protein | -8.49 | TYR, SER, HIS |

| Thiazolyl Acetate | COX-2 | -7.5 to -9.2 | ARG, TYR, SER |

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to determine optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic profiles. researchgate.netnih.gov

Table 2: Typical Electronic Properties Calculated via DFT for Organic Molecules (Note: This table illustrates the type of data generated from DFT calculations and is not specific to this compound.)

| Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | -1 to -2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Indicates chemical reactivity and kinetic stability |

Ab Initio Calculations of Molecular Geometry and Electronic Structure

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on fundamental principles without the use of experimental data. These methods are employed to solve the electronic Schrödinger equation, providing highly accurate predictions of molecular geometry and electronic structure.

There are no specific ab initio computational studies found for this compound in the available literature. If such calculations were performed, they would provide a foundational understanding of the molecule's intrinsic properties. Researchers could determine the most stable three-dimensional conformation, calculate precise bond lengths and angles, and map the electrostatic potential surface to identify regions of positive and negative charge. This information is fundamental for understanding intermolecular interactions and reaction mechanisms.

Mechanistic Pathway Analysis through Computational Chemistry

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. This includes identifying intermediate structures, calculating the energy of transition states, and determining the activation energy required for a reaction to proceed.

No specific mechanistic pathway analyses for reactions involving this compound were found in the literature. For related compounds like ethyl acetate, computational studies have detailed the mechanisms of hydrolysis, identifying the transition state structures and calculating the activation energies. longdom.org A similar computational investigation for a reaction involving this compound, such as its synthesis or degradation, would involve:

Transition State Analysis : Locating the highest energy point along the reaction coordinate, which represents the barrier to the reaction.

Activation Energy (Ea) Calculation : Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. researchgate.net

These calculations are essential for understanding reaction kinetics and optimizing reaction conditions in synthetic chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclooxygenase-1 (COX-1) |

| Cyclooxygenase-2 (COX-2) |

Future Directions and Emerging Research Avenues for Ethyl 2,4 Dioxopyrrolidine 1 Acetate

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrrolidine-containing compounds is a well-established area of organic chemistry, yet the pursuit of more efficient, stereoselective, and environmentally benign methods is a continuous endeavor. mdpi.com Future research concerning Ethyl 2,4-dioxopyrrolidine-1-acetate will likely prioritize the development of novel synthetic strategies that offer improvements in yield, purity, and sustainability.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. tandfonline.com The application of MCRs for the synthesis of this compound and its analogs could significantly streamline the manufacturing process. tandfonline.com

Asymmetric Synthesis: Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric synthetic routes to enantiomerically pure this compound is crucial. mdpi.com This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool, such as proline. mdpi.commdpi.com

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources, such as microwave and ultrasound irradiation, is becoming increasingly important in chemical synthesis. tandfonline.com Future synthetic protocols for this compound will likely incorporate these principles to minimize environmental impact. tandfonline.com For instance, ultrasound irradiation has been successfully employed in the one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid access to diverse analogs. |

| Asymmetric Synthesis | Production of single enantiomers, potentially leading to improved therapeutic efficacy and reduced side effects. |

| Green Chemistry | Reduced environmental footprint, safer reaction conditions, potential for cost savings. |

Exploration of Undiscovered Biological Applications and Therapeutic Potentials

The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic activities. frontiersin.orgnih.gov While the specific biological profile of this compound is not yet extensively documented, the known activities of related pyrrolidine-2,4-diones suggest several promising avenues for investigation.

Future research should focus on screening this compound and its newly synthesized analogs for a variety of biological activities, including but not limited to:

Antimicrobial and Antiviral Activity: Pyrrolidine-2,3-diones have demonstrated the ability to eradicate bacterial biofilms, and some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown moderate anti-HIV-1 activity. nih.govresearchgate.net Investigating the potential of this compound against a broad spectrum of pathogens is a logical next step.

Anticancer Properties: Numerous pyrrolidine derivatives have been evaluated for their potential as anticancer agents. researchgate.net Screening for cytotoxicity against various cancer cell lines could uncover potential applications in oncology.

Anti-inflammatory Effects: The anti-inflammatory potential of pyrrolidine derivatives is an area of active research. researchgate.net

Herbicidal and Larvicidal Activities: Recent studies have highlighted the potential of pyrrolidine-2,4-diones as herbicidal and mosquito larvicidal agents. frontiersin.org This suggests a potential application for this compound in agriculture or public health.

Enzyme Inhibition: The pyrrolidine ring is a key component of many enzyme inhibitors. researchgate.net Screening against a panel of enzymes could reveal novel therapeutic targets.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A thorough understanding of how a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound, future research must delve into its mechanism of action at both the molecular and cellular levels. This will involve a combination of experimental and computational techniques to:

Identify Molecular Targets: Determining the specific proteins, enzymes, or nucleic acids with which the compound interacts is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Elucidate Binding Modes: Once a target is identified, understanding the precise binding interactions is crucial. X-ray crystallography and NMR spectroscopy can provide detailed structural information about the compound-target complex.

Characterize Cellular Effects: Investigating the downstream effects of target engagement on cellular pathways and processes is essential. This can involve a range of cell-based assays to measure changes in gene expression, protein activity, and cell behavior.

Synergistic Integration of Computational and Experimental Approaches for Drug Discovery